molecular formula C6H10O3S B1235955 (R)-3-(Acetylthio)-2-methylpropionic acid CAS No. 74431-52-0

(R)-3-(Acetylthio)-2-methylpropionic acid

Cat. No.: B1235955
CAS No.: 74431-52-0
M. Wt: 162.21 g/mol
InChI Key: VFVHNRJEYQGRGE-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(acetylthio)isobutyric acid is a monocarboxylic acid that is isobutyric acid in which a hydrogen of one of the methyl groups has been replaced by an acetylthio group (the R enantiomer). It is an important intermediate for the preparation of various angiotensin-converting enzyme inhibitors such as captopril and alacepril. It is a monocarboxylic acid and a thioacetate ester.

Properties

CAS No.

74431-52-0

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

(2R)-3-acetylsulfanyl-2-methylpropanoic acid

InChI

InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1

InChI Key

VFVHNRJEYQGRGE-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CSC(=O)C)C(=O)O

SMILES

CC(CSC(=O)C)C(=O)O

Canonical SMILES

CC(CSC(=O)C)C(=O)O

74431-52-0
76497-39-7

Pictograms

Corrosive

Synonyms

3-acetylthioisobutyric acid
D-beta-acetylthioisobutyric acid
DAT-IBA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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